molecular formula C25H26N4O2S2 B12193269 N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B12193269
M. Wt: 478.6 g/mol
InChI Key: XHXZXNMEEBUWLJ-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the phenylimino group, and the attachment of the pyridin-3-ylmethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylimino group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may have potential as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms or receptor-ligand interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new industrial processes or products, particularly in the fields of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide include other thiazole derivatives, benzenesulfonamides, and compounds with phenylimino or pyridinyl groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

N,N-diethyl-3-[2-phenylimino-3-(pyridin-3-ylmethyl)-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C25H26N4O2S2/c1-3-28(4-2)33(30,31)23-14-8-11-21(16-23)24-19-32-25(27-22-12-6-5-7-13-22)29(24)18-20-10-9-15-26-17-20/h5-17,19H,3-4,18H2,1-2H3

InChI Key

XHXZXNMEEBUWLJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CN=CC=C4

Origin of Product

United States

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